2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-Amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a molecule of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the construction of the thiazolo[4,5-b]pyridine scaffold. This can be achieved through the annulation of a pyridine ring to a thiazole or thiazolidine derivative. The process often starts with the preparation of a thiazole intermediate, which is then subjected to cyclization reactions to form the fused bicyclic system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups to the molecule.
Scientific Research Applications
2-Amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Medicine: The compound is explored for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the observed biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the same fused heterocyclic core and exhibit similar pharmacological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their broad range of biological activities.
Uniqueness
2-Amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to the specific combination of functional groups and the fused thiazolo[4,5-b]pyridine core. This unique structure provides multiple reactive sites for further modification and enhances its potential as a versatile pharmacophore in drug discovery .
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-amino-7-(2-cyclopentyloxy-3-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H21N3O3S/c1-23-13-8-4-7-11(15(13)24-10-5-2-3-6-10)12-9-14(22)20-17-16(12)25-18(19)21-17/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
RXGDDEKAYHPZHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC2CCCC2)C3CC(=O)NC4=C3SC(=N4)N |
Origin of Product |
United States |
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